molecular formula C11H18ClN5 B12229408 1-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12229408
M. Wt: 255.75 g/mol
InChI Key: BRTRGYYRRAXIRE-UHFFFAOYSA-N
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Description

1-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 1-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 1-ethyl-5-methylpyrazole with 1-methylpyrazole-3-carbaldehyde in the presence of a suitable base to form the desired product. The reaction conditions often include solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) and may require cooling to 0°C under a nitrogen atmosphere .

Chemical Reactions Analysis

1-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to the formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can be compared with other similar pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-9(2)11(8-13-16)12-7-10-5-6-15(3)14-10;/h5-6,8,12H,4,7H2,1-3H3;1H

InChI Key

BRTRGYYRRAXIRE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=NN(C=C2)C)C.Cl

Origin of Product

United States

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